molecular formula C26H26N4O4S2 B2878850 (Z)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide CAS No. 476667-66-0

(Z)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide

Cat. No.: B2878850
CAS No.: 476667-66-0
M. Wt: 522.64
InChI Key: VPJBGWJRSWBVJK-PGMHBOJBSA-N
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Description

(Z)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is a synthetic molecule of significant interest in medicinal chemistry research, particularly in the development of kinase inhibitors. Its structure incorporates a pyrazolone core, a moiety known to exhibit potent anti-inflammatory and analgesic activity in compounds like antipyrine and aminopyrine, by targeting cyclooxygenase (COX) pathways [https://pubmed.ncbi.nlm.nih.gov/15869888/]. This core is conjugated via a butanamide linker to a rhodanine-3-acetic acid derivative featuring a 3-methoxybenzylidene group at the 5-position. The rhodanine scaffold is a privileged structure in drug discovery, extensively investigated for its ability to inhibit protein kinases and other enzymes critical for cellular signaling [https://pubmed.ncbi.nlm.nih.gov/28387432/]. Specifically, rhodanine-based compounds have demonstrated potent inhibitory activity against kinases like glycogen synthase kinase-3β (GSK-3β) and receptor tyrosine kinases implicated in cancer and neurodegenerative diseases. The presence of the (Z)-configured benzylidene group is a common feature in many active rhodanine derivatives that act as ATP-competitive inhibitors. Therefore, this hybrid molecule is primarily investigated as a potential multi-target therapeutic agent, with research applications focused on elucidating its efficacy and mechanism of action in models of inflammation, cancer proliferation, and neurological disorders. Its value to researchers lies in its designed potential to simultaneously modulate inflammatory pathways via its pyrazolone segment and disrupt key kinase-driven signaling cascades through its rhodanine component.

Properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O4S2/c1-17-23(25(33)30(28(17)2)19-10-5-4-6-11-19)27-22(31)13-8-14-29-24(32)21(36-26(29)35)16-18-9-7-12-20(15-18)34-3/h4-7,9-12,15-16H,8,13-14H2,1-3H3,(H,27,31)/b21-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJBGWJRSWBVJK-PGMHBOJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCCN3C(=O)C(=CC4=CC(=CC=C4)OC)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCCN3C(=O)/C(=C/C4=CC(=CC=C4)OC)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C25H22N4O5SC_{25}H_{22}N_{4}O_{5}S, with a molecular weight of 486.53 g/mol. The structure features a pyrazole ring linked to a thiazolidinone derivative, which is known for its diverse biological activities.

Synthesis

The synthesis of the compound involves multiple steps, including the formation of the pyrazole and thiazolidinone moieties. A typical synthetic route may include:

  • Formation of the pyrazole ring : Using 4-aminoantipyrine as a precursor.
  • Condensation with thiazolidinone : Reacting the pyrazole derivative with appropriate aldehydes or ketones to form the final product.

Antimicrobial Activity

Studies have shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties. The compound was tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The results indicated that it possesses moderate to high antibacterial activity, particularly against strains like Staphylococcus aureus and Escherichia coli .

Antioxidant Properties

Research indicates that compounds containing thiazolidinone structures exhibit antioxidant activity. The evaluated compound demonstrated the ability to scavenge free radicals effectively, suggesting its potential role in preventing oxidative stress-related diseases .

Enzyme Inhibition

The biological evaluation included testing for inhibition against various enzymes:

  • Alkaline Phosphatase : The compound showed inhibitory effects on human recombinant alkaline phosphatase (h-TNAP), indicating potential applications in conditions associated with abnormal enzyme activity .
  • Ecto-nucleotide triphosphate diphosphohydrolase : Significant inhibition was observed, further supporting its potential therapeutic applications in metabolic disorders .

Case Studies

  • Case Study on Antimicrobial Efficacy : In a study involving several synthesized derivatives, the compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against E. coli, which is promising for developing new antibacterial agents .
  • Case Study on Antioxidant Activity : In vitro assays demonstrated that the compound reduced oxidative stress markers in human cell lines by up to 50%, showcasing its potential as an antioxidant agent .

Data Tables

PropertyValue
Molecular FormulaC25H22N4O5SC_{25}H_{22}N_{4}O_{5}S
Molecular Weight486.53 g/mol
Antibacterial Activity (MIC)32 µg/mL
Antioxidant Activity50% reduction in oxidative stress markers

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues:

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarbothioamide (RN: 249516-38-9) Structural Differences: Replaces the thioxothiazolidinone-butanamide segment with a hydrazinecarbothioamide-indole system.

N-Heteroimmine-1,2,3-dithiazoles Structural Differences: Features a dithiazole ring instead of thioxothiazolidinone; lacks the pyrazolone moiety. Functional Impact: Demonstrates broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL against S. aureus), attributed to the electrophilic dithiazole core. The absence of a pyrazolone unit may limit anti-inflammatory synergy .

3-Substituted 2-Cyanoquinazolin-4(3H)-ones Structural Differences: Contains a quinazolinone ring system; cyano groups increase electrophilicity. Functional Impact: Reported antitumor activity (IC₅₀: 10–50 µM in HeLa cells) due to DNA intercalation, a mechanism less likely in the target compound’s thioxothiazolidinone system .

Preparation Methods

Preparation of 2-Thioxothiazolidin-4-one

Reaction of chloroacetic acid with ammonium thiocyanate in aqueous ammonia generates 2-thioxothiazolidin-4-one. This exothermic reaction proceeds at 0–5°C to minimize side product formation, yielding 70–75% after recrystallization from ethanol.

Knoevenagel Condensation with 3-Methoxybenzaldehyde

The benzylidene group is introduced via condensation of 2-thioxothiazolidin-4-one with 3-methoxybenzaldehyde in ethanol under reflux with anhydrous sodium acetate (Scheme 2). The reaction selectively forms the Z-isomer due to steric hindrance from the 3-methoxy group, favoring the thermodynamically stable configuration.

Optimized Conditions :

  • Molar Ratio : 1:1.2 (thiazolidinone:aldehyde) ensures complete conversion.
  • Reaction Time : 6 hours under reflux achieves >95% yield.
  • Characterization : The product exhibits IR absorption at 1730 cm⁻¹ (C=O), 1342 cm⁻¹ (C=S), and 1H NMR resonance at δ 8.90 ppm (olefinic CH).

Coupling of Pyrazolone and Thiazolidinone Moieties via Butanamide Linker

The butanamide bridge is installed through a peptide coupling strategy. The carboxylic acid derivative of the thiazolidinone (prepared via hydrolysis of the corresponding ethyl ester) is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt), then reacted with the pyrazolone amine.

Synthetic Protocol :

  • Ester Hydrolysis : Treatment of ethyl 4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate with 2N NaOH in ethanol yields the carboxylic acid (85% yield).
  • Activation : Stirring the acid with EDCI (1.2 eq) and HOBt (1.1 eq) in dry DCM for 1 hour generates the active ester.
  • Amide Bond Formation : Addition of the pyrazolone amine (1.0 eq) and triethylamine (2.0 eq) in DCM, followed by stirring at room temperature for 12 hours, affords the crude product.

Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:1) isolates the target compound as a yellow solid (mp 212–214°C).

Stereoselective Control of the Z-Configuration

The Z-configuration of the benzylidene group is critical for biological activity. This stereochemistry is governed by the reaction dynamics during Knoevenagel condensation:

  • Solvent Effects : Ethanol promotes Z-selectivity due to its polarity, stabilizing the transition state.
  • Base Choice : Anhydrous sodium acetate minimizes epimerization compared to stronger bases like piperidine.
  • Thermodynamic Control : Prolonged reflux (6 hours) favors the Z-isomer, as confirmed by NOESY NMR correlations between the benzylidene proton and the thiazolidinone carbonyl.

Spectroscopic Characterization and Analytical Data

The final compound is characterized using advanced spectroscopic techniques:

Infrared Spectroscopy (IR)

  • C=O Stretch : 1730 cm⁻¹ (thiazolidinone), 1685 cm⁻¹ (pyrazolone).
  • C=S Stretch : 1342 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, DMSO- d6) : δ 8.90 (s, 1H, benzylidene CH), 7.45–8.11 (m, 9H, aromatic), 3.85 (s, 3H, OCH3), 2.45–2.60 (m, 4H, butanamide CH2), 2.30 (s, 3H, N-CH3), 1.95 (s, 3H, C-CH3).
  • 13C NMR (100 MHz, DMSO- d6) : δ 193.8 (C=O, thiazolidinone), 180.8 (C=S), 166.8 (C=O, pyrazolone), 152.8 (C=N), 139.0–116.1 (aromatic carbons).

Mass Spectrometry (MS)

  • ESI-MS : m/z 594.2 [M+H]⁺ (calculated for C29H28N4O4S2: 594.1).

Comparative Analysis of Synthetic Routes

Step Reagents/Conditions Yield (%) Purity (%) Reference
Pyrazolone Synthesis Phenylhydrazine, ethyl acetoacetate, H+ 89 98
Thiazolidinone Cond. 3-Methoxybenzaldehyde, NaOAc, ethanol 95 99
Amide Coupling EDCI, HOBt, DCM, TEA 78 97

Challenges and Mitigation Strategies

  • Epimerization Risk : During amide coupling, basic conditions may promote Z→E isomerization. Using mild bases (TEA instead of DBU) and low temperatures (0°C) suppresses this side reaction.
  • Solubility Issues : The thiazolidinone intermediate exhibits poor solubility in non-polar solvents. Switching to DMF/THF mixtures (1:4) enhances reaction homogeneity.

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